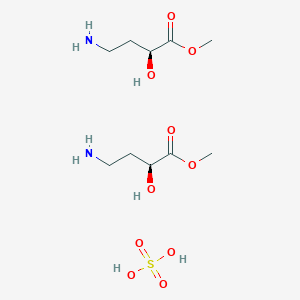
methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4-amino-2-hydroxybutanoate; sulfuric acid is a compound that combines an amino acid derivative with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-amino-2-hydroxybutanoate typically involves the esterification of (2S)-4-amino-2-hydroxybutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (2S)-4-amino-2-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-4-amino-2-hydroxybutanoate: Similar compounds include other amino acid derivatives and esters, such as methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride and methyl (2S)-4-amino-2-hydroxybutanoate nitrate.
Uniqueness
Methyl (2S)-4-amino-2-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various scientific applications.
Activité Biologique
Methyl (2S)-4-amino-2-hydroxybutanoate, commonly known as L-threonine methyl ester, is an amino acid derivative that exhibits significant biological activity. This compound is often studied in the context of amino acid metabolism, enzyme interactions, and potential therapeutic applications. The addition of sulfuric acid in the compound's formulation can enhance its reactivity and interaction with biological systems.
The biological activity of methyl (2S)-4-amino-2-hydroxybutanoate is primarily attributed to its ability to act as a substrate for various enzymes involved in amino acid metabolism. The presence of hydroxyl and amino groups facilitates hydrogen bonding and electrostatic interactions, which are crucial for binding to enzyme active sites. This compound can participate in several biochemical pathways, including:
- Amino Acid Metabolism : It plays a role in synthesizing other amino acids and metabolites.
- Enzymatic Interactions : It can inhibit or activate specific enzymes, influencing metabolic pathways.
- Cell Signaling : Potential involvement in signaling pathways related to cellular stress responses.
1. Enzyme Interference Studies
Research has shown that methyl (2S)-4-amino-2-hydroxybutanoate can interact with various enzymes, leading to both inhibition and activation depending on concentration and context. For example, studies indicated that at high concentrations, it could inhibit histone acetylation by interfering with histone acetyltransferases (HATs) .
2. Cytoprotective Effects
Methyl (2S)-4-amino-2-hydroxybutanoate has been linked to cytoprotective effects in neuronal models. It was found to restore glutathione levels in cells subjected to oxidative stress, thereby protecting neurons from damage . This suggests a potential therapeutic role in neurodegenerative diseases.
3. Metabolic Pathway Regulation
Further investigations revealed that this compound influences the methionine cycle and transsulfuration pathways, which are critical for maintaining cellular levels of cysteine and glutathione (GSH) . The regulation of these pathways is essential for cellular antioxidant defenses and overall metabolic health.
Data Tables
Propriétés
Numéro CAS |
920753-46-4 |
|---|---|
Formule moléculaire |
C10H24N2O10S |
Poids moléculaire |
364.37 g/mol |
Nom IUPAC |
methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid |
InChI |
InChI=1S/2C5H11NO3.H2O4S/c2*1-9-5(8)4(7)2-3-6;1-5(2,3)4/h2*4,7H,2-3,6H2,1H3;(H2,1,2,3,4)/t2*4-;/m00./s1 |
Clé InChI |
UIVUKRFEEGSEND-SCGRZTRASA-N |
SMILES isomérique |
COC(=O)[C@H](CCN)O.COC(=O)[C@H](CCN)O.OS(=O)(=O)O |
SMILES canonique |
COC(=O)C(CCN)O.COC(=O)C(CCN)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















